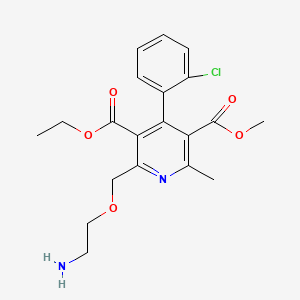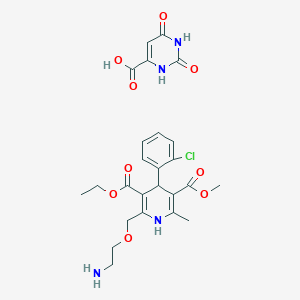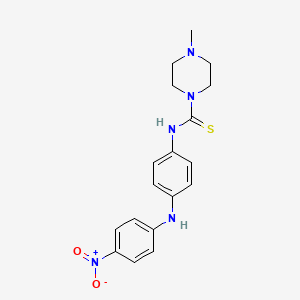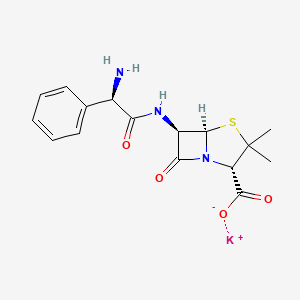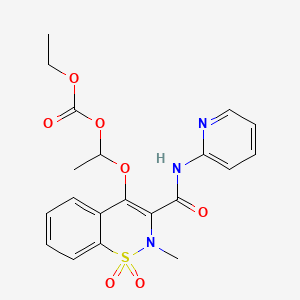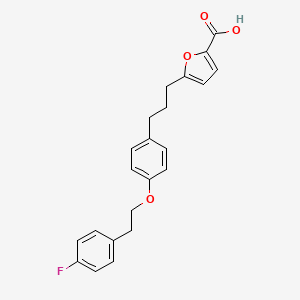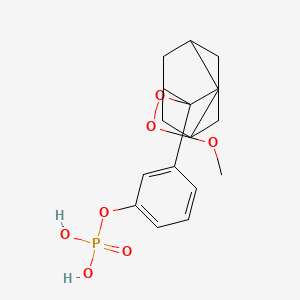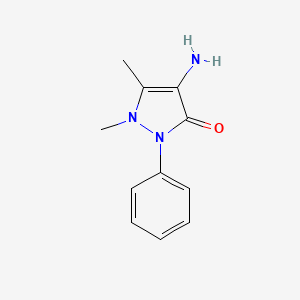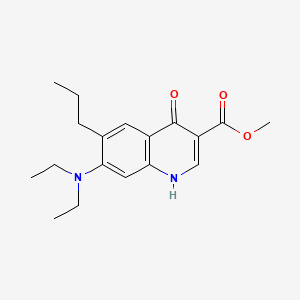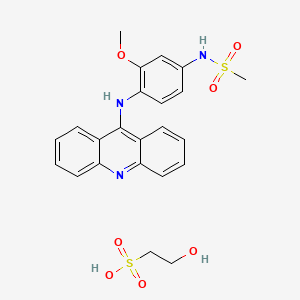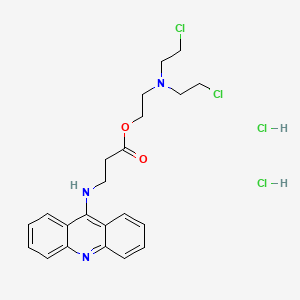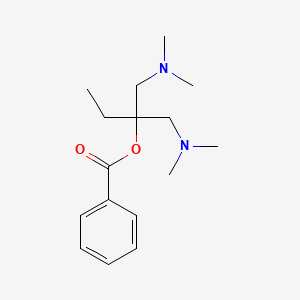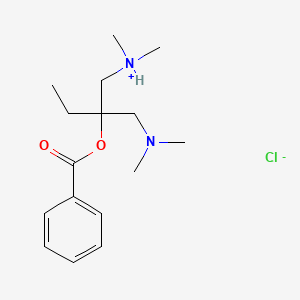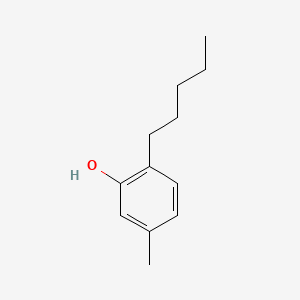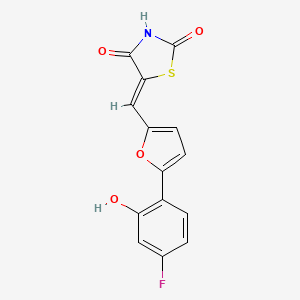
AS-252424
Descripción general
Descripción
Molecular Structure Analysis
AS-252424 has a complex molecular structure. Its IUPAC name is (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione . The InChI code and key are also provided for further structural analysis .Chemical Reactions Analysis
AS-252424 is a potent inhibitor of phosphatidylinositol-3-kinase PI3K with selectivity for the γ isoform. It inhibits human recombinant PI3Kγ, α, β, and δ with IC50 values of 30, 940, 20,000 and 20,000 nM, respectively .Physical And Chemical Properties Analysis
AS-252424 is a solid substance with a molecular weight of 305.28 g/mol . It is soluble in DMSO to 50 mM and in ethanol to 25 mM .Aplicaciones Científicas De Investigación
Specific Scientific Field
The specific scientific field is Biomedical Research , focusing on the study of Ferroptosis .
Summary of the Application
AS-252424 is identified as a potent inhibitor of ferroptosis, a form of regulated cell death driven by the excessive accumulation of lipid peroxidation on cell membranes in an iron-dependent manner . This compound has been found to effectively inhibit lipid peroxidation and ferroptosis in both human and mouse cells .
Methods of Application or Experimental Procedures
AS-252424 was identified as a potent ferroptosis inhibitor through kinase inhibitor library screening . Mechanistically, AS-252424 directly binds to the glutamine 464 of ACSL4 to inhibit its enzymatic activity, resulting in the suppression of lipid peroxidation and ferroptosis . In the study, nanoparticle-based delivery systems were used to deliver AS-252424, effectively alleviating ferroptosis-mediated organ injury in mouse models .
Results or Outcomes
The results show that treatment with AS-252424-loaded nanoparticles effectively alleviates ferroptosis-mediated organ injury in mouse models, including kidney ischemia/reperfusion injury and acute liver injury (ALI) . Thus, AS-252424 is identified as a specific and targeted inhibitor of ACSL4 with remarkable antiferroptosis function, providing a potential therapeutic for ferroptosis-related diseases .
Application in PI3Kγ Inhibition
Specific Scientific Field
The specific scientific field is Pharmacology , focusing on the study of PI3Kγ Inhibition .
Summary of the Application
AS-252424 is a potent, selective, and ATP-competitive PI3Kγ inhibitor . It has been found to effectively inhibit PI3Kγ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Methods of Application or Experimental Procedures
AS-252424 inhibits PI3Kγ with an IC50 of 30±10 nM . It also inhibits PI3Kα, PI3Kβ, and PI3Kδ with IC50s of 935±150 nM, 20 μM, and 20 μM, respectively .
Results or Outcomes
The results show that AS-252424 is a potent and selective PI3Kγ inhibitor, which could be potentially used in the treatment of diseases where PI3Kγ plays a crucial role .
Application in Chemotaxis Inhibition
Specific Scientific Field
The specific scientific field is Immunology , focusing on the study of Chemotaxis Inhibition .
Summary of the Application
AS-252424 has been found to inhibit MCP-1-mediated chemotaxis in wild-type primary monocytes in a concentration-dependent manner .
Methods of Application or Experimental Procedures
AS-252424 inhibits MCP-1-mediated chemotaxis in wild-type primary monocytes and in the monocytic cell line THP-1 with IC50 values of 52 μM and 53 μM, respectively .
Results or Outcomes
The results show that AS-252424 effectively inhibits MCP-1-mediated chemotaxis, which could be potentially used in the treatment of diseases where chemotaxis plays a crucial role .
Application in Acute Peritonitis Treatment
Specific Scientific Field
The specific scientific field is Pharmacology , focusing on the study of Acute Peritonitis Treatment .
Summary of the Application
AS-252424 has been found to significantly reduce leukocyte recruitment in a mouse model of acute peritonitis .
Methods of Application or Experimental Procedures
AS-252424 was tested in a mouse model of thioglycollate-induced peritonitis . The efficacy of AS-252424 to block leukocyte migration in vivo was evaluated .
Results or Outcomes
The results show that oral administration of AS-252424 leads to a significant reduction of leukocyte recruitment . This suggests that AS-252424 could be potentially used in the treatment of diseases where leukocyte migration plays a crucial role .
Application in PKB/Akt Phosphorylation Inhibition
Specific Scientific Field
The specific scientific field is Biochemistry , focusing on the study of PKB/Akt Phosphorylation Inhibition .
Summary of the Application
AS-252424 has been found to effectively inhibit the phosphorylation of PKB/Akt induced by MCP-1 binding to the GPCR chemokine receptor CCR2 .
Methods of Application or Experimental Procedures
In the human monocytic cell line THP-1, MCP-1 binding to the GPCR chemokine receptor CCR2 strongly induces phosphorylation of PKB/Akt . This phosphorylation is effectively inhibited by AS-252424 at IC50 values as low as 0.4 μM .
Results or Outcomes
The results show that AS-252424 effectively inhibits PKB/Akt phosphorylation . This suggests that AS-252424 could be potentially used in the treatment of diseases where PKB/Akt phosphorylation plays a crucial role .
Safety And Hazards
AS-252424 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AS-252424 | |
CAS RN |
900515-16-4 | |
| Record name | AS-252424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-252424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



